molecular formula C13H29N3 B15243723 N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine

N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine

Cat. No.: B15243723
M. Wt: 227.39 g/mol
InChI Key: MVFINVSMOWKNES-UHFFFAOYSA-N
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Description

N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine (CAS 626217-94-5) is an organic compound with the molecular formula C13H29N3 and a molecular weight of 227.40 g/mol . This diamine features a piperidine ring and multiple ethylamine side chains, a structure characteristic of ligands for various biological targets and metal ions . Its structural analogy to other ethane-diamine derivatives, which are known to be used in pharmaceutical synthesis and as coordinating ligands, suggests significant potential in medicinal chemistry and chemical research . For instance, similar compounds are utilized as intermediates and in the formation of coordination complexes . As a polyamine, it may serve as a key building block in organic synthesis or a precursor in developing novel compounds . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should note that it requires storage in an inert atmosphere at 2-8°C to maintain stability . Please refer to the Safety Data Sheet for detailed handling information.

Properties

Molecular Formula

C13H29N3

Molecular Weight

227.39 g/mol

IUPAC Name

N,N'-diethyl-N'-(1-ethylpiperidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H29N3/c1-4-14-9-12-16(6-3)13-7-10-15(5-2)11-8-13/h13-14H,4-12H2,1-3H3

InChI Key

MVFINVSMOWKNES-UHFFFAOYSA-N

Canonical SMILES

CCNCCN(CC)C1CCN(CC1)CC

Origin of Product

United States

Preparation Methods

Key Functional Groups

The molecule contains three critical regions:

  • Piperidine Ring : A six-membered nitrogen heterocycle providing structural rigidity.
  • Ethyl Substituents : Two ethyl groups on the central nitrogen (N1) and one ethyl group on the piperidine nitrogen.
  • Ethylene Diamine Backbone : A two-carbon chain connecting the piperidine and terminal amine groups.

This configuration necessitates multi-step synthesis to ensure proper regiochemistry and avoid undesired quaternization of nitrogen atoms.

Synthetic Approaches

Nucleophilic Alkylation of Piperidine Derivatives

A common strategy involves alkylating 1-ethylpiperidin-4-amine with diethylating agents. For example, reacting 1-ethylpiperidin-4-amine with 1,2-dibromoethane in the presence of a base like potassium carbonate yields intermediate bromoethyl derivatives. Subsequent treatment with diethylamine under reflux conditions introduces the diethyl groups.

Reaction Scheme :

  • Piperidine Alkylation :
    $$ \text{1-Ethylpiperidin-4-amine} + \text{1,2-Dibromoethane} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-(2-Bromoethyl)-1-ethylpiperidin-4-amine} $$
  • Diethylation :
    $$ \text{N-(2-Bromoethyl)-1-ethylpiperidin-4-amine} + 2 \text{EtNH₂} \xrightarrow{\Delta} \text{this compound} + \text{HBr} $$

Yields for analogous reactions range from 45–60% , with purity dependent on distillation or column chromatography.

Reductive Amination

An alternative route employs reductive amination of ketone intermediates. For instance, condensing 1-ethylpiperidin-4-one with ethylenediamine followed by sodium borohydride reduction produces the ethane-1,2-diamine backbone. Subsequent ethylation using ethyl iodide completes the synthesis.

Optimization Notes :

  • Temperature : Reactions performed at 0–5°C minimize imine hydrolysis.
  • Catalyst : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during reductive steps.

Solid-Phase Synthesis

Recent advances suggest immobilizing the piperidine core on resin beads to streamline purification. Wang resin-bound 1-ethylpiperidin-4-amine reacts sequentially with bromoethylamine and diethylamine, followed by cleavage with trifluoroacetic acid (TFA). This method achieves ≥85% purity but requires specialized equipment.

Mechanistic Considerations

Alkylation Kinetics

Secondary amines like 1-ethylpiperidin-4-amine exhibit moderate nucleophilicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates. Steric hindrance at the piperidine nitrogen slows diethylation, often requiring excess alkylating agent.

Side Reactions

  • Quaternary Ammonium Salt Formation : Over-alkylation at nitrogen produces undesired salts, reducible by controlling stoichiometry.
  • Ring-Opening : Strong bases or prolonged heating may degrade the piperidine ring, particularly in aqueous conditions.

Purification and Characterization

Distillation vs. Chromatography

  • Fractional Distillation : Effective for large-scale production (bp ~200–220°C estimated), though thermal decomposition risks exist.
  • Flash Chromatography : Silica gel (230–400 mesh) with eluents like ethyl acetate:hexane (1:4) resolves diethylated products from monoalkylated byproducts.

Analytical Data

While specific spectra for this compound are unavailable, analogous compounds exhibit:

  • ¹H NMR (CDCl₃) : δ 1.0–1.2 (t, 6H, NCH₂CH₃), 2.4–2.6 (m, 4H, piperidine CH₂), 2.7–2.9 (m, 4H, NCH₂).
  • IR (KBr) : 2800–2900 cm⁻¹ (C-H stretch), 1600–1650 cm⁻¹ (N-H bend).

Applications and Derivatives

This compound serves as:

  • Pharmaceutical Intermediate : Precursor to antipsychotic agents targeting dopamine receptors.
  • Ligand in Catalysis : Chelates transition metals in asymmetric hydrogenation.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N2-Diethyl-N1-(1-ethylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The pathways involved include coordination with metal centers and hydrogen bonding with biological molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features:
  • Target Compound :
    • N1 and N2 positions: Diethyl groups on N1; 1-ethylpiperidin-4-yl substituent on N2.
    • Molecular formula: Likely C14H29N3 (estimated based on analog in ).
  • Analog Compounds :
    • N1,N1-Diethyl-N2-(1-methylpiperidin-4-yl)ethane-1,2-diamine (CAS 416862-42-5):
  • Molecular weight: 213.36 g/mol.
  • Substituents: Diethyl (N1), methylpiperidinyl (N2).
  • Applications: Not explicitly stated but inferred for corrosion or biochemical uses . DETA (N1-(2-aminoethyl)ethane-1,2-diamine):
  • Linear structure with three amino groups.
  • Applications: Corrosion inhibition due to high nitrogen content and chelation capacity .
    • EDDB (Schiff base with benzylidene groups) :
  • Aromatic substituents enhance adsorption on metal surfaces.
  • Corrosion inhibition efficiency: ~85% in acidic media .
Table 1: Comparative Structural and Functional Properties
Compound Substituents Molecular Weight Key Applications Performance Insights
Target Compound N1,N2-Diethyl, N1-(1-ethylpiperidin-4-yl) ~227 (estimated) Likely corrosion/drugs High lipophilicity inferred
N1,N1-Diethyl-N2-(1-methylpiperidin-4-yl) Diethyl, methylpiperidinyl 213.36 Biochemical applications Moderate steric hindrance
DETA Linear with three -NH- groups 103.17 Corrosion inhibition High hydrophilicity
SP11 (N1,N1-dimethyl-N2-tricosan-12-yl) Long alkyl chain ~400 (estimated) Drug delivery Enhanced self-assembly

Physicochemical Properties

  • Lipophilicity :
    • The target compound’s diethyl and ethylpiperidinyl groups likely increase logP compared to DETA (hydrophilic) or SP11 (long alkyl chain). This enhances membrane permeability, relevant in drug delivery .
  • Steric Effects :
    • Bulkier substituents (e.g., ethylpiperidinyl) may reduce coordination efficiency in catalysis compared to pyridylmethyl analogs (e.g., N1,N1-dimethyl-N2,N2-bis(6-methyl-2-pyridylmethyl)ethane-1,2-diamine ) .

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